molecular formula C7H7FN2O B1599086 2-Fluoro-N-hydroxy-benzamidine CAS No. 75907-83-4

2-Fluoro-N-hydroxy-benzamidine

Cat. No. B1599086
CAS RN: 75907-83-4
M. Wt: 154.14 g/mol
InChI Key: UQVCPKNHQRKCGJ-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H7FN2O . It has an average mass of 154.142 Da and a monoisotopic mass of 154.054245 Da . It is used in scientific research and exhibits intriguing properties that make it valuable for various applications, such as enzyme inhibition studies and drug development.


Molecular Structure Analysis

The molecular structure of 2-Fluoro-N-hydroxy-benzamidine consists of a benzene ring with a fluorine atom and a hydroxy-benzamidine group attached . The exact structure can be found in chemical databases like ChemSpider .


Physical And Chemical Properties Analysis

2-Fluoro-N-hydroxy-benzamidine has a molecular formula of C7H7FN2O, an average mass of 154.142 Da, and a monoisotopic mass of 154.054245 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current sources.

Scientific Research Applications

Material Science

The fluorine atom in FOHBA contributes to its unique chemical properties, which can be exploited in material science . For instance, it can be used to modify the surface properties of materials or to create novel polymers with specific characteristics.

Imaging Agent Development

The incorporation of fluorine atoms into small molecules like FOHBA can enhance their properties as imaging agents . This is particularly useful in the field of medical imaging, where such compounds can improve the quality of images or provide new ways to visualize biological processes.

properties

IUPAC Name

2-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVCPKNHQRKCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-hydroxy-benzamidine

CAS RN

75907-83-4
Record name 2-Fluoro-N′-hydroxybenzamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75907-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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